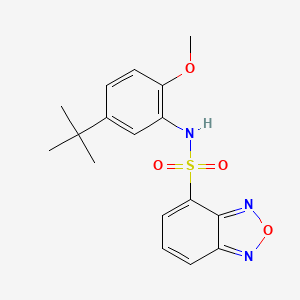boron](/img/structure/B14951623.png)
[2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN'](dipropyl)boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is a complex organoboron compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The guanidinato ligand is introduced through a reaction with diethylguanidine, and the boron center is incorporated using boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and solvents. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the boron center
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology
In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Medicine
Medicinal applications include the development of new drugs targeting specific enzymes or receptors. Benzothiazole derivatives have shown promise in treating diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry
In industry, these compounds are used in the production of dyes, polymers, and other materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The guanidinato ligand and boron center may also play roles in stabilizing the compound and enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-mercaptobenzothiazole
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron lies in its combination of a benzothiazole moiety with a guanidinato ligand and a boron center. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H29BN4S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
N,N-diethyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaen-11-amine |
InChI |
InChI=1S/C18H29BN4S/c1-5-13-19(14-6-2)21-17(22(7-3)8-4)20-18-23(19)15-11-9-10-12-16(15)24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,21) |
Clé InChI |
MKHNNCURLSCLNP-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)N(CC)CC)(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)

![1-Cyclohexyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B14951554.png)
![N'~1~,N'~9~-bis[(E)-1H-benzimidazol-2-ylmethylidene]nonanedihydrazide](/img/structure/B14951561.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B14951566.png)

![[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate](/img/structure/B14951581.png)
![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
methanone](/img/structure/B14951606.png)
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)
![N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951615.png)

